molecular formula C7H6BrN3 B2390726 2H-Benzotriazole, 5-bromo-2-methyl- CAS No. 191230-40-7

2H-Benzotriazole, 5-bromo-2-methyl-

Cat. No.: B2390726
CAS No.: 191230-40-7
M. Wt: 212.05
InChI Key: VRDZUYWMDMLDFG-UHFFFAOYSA-N
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Description

2H-Benzotriazole, 5-bromo-2-methyl- is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzotriazole, 5-bromo-2-methyl- typically involves the bromination of 2-methyl-benzotriazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods: Industrial production of 2H-Benzotriazole, 5-bromo-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2H-Benzotriazole, 5-bromo-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Scientific Research Applications

2H-Benzotriazole, 5-bromo-2-methyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-benzotriazole
  • 2-Methyl-benzotriazole
  • 4-Methyl-benzotriazole

Comparison: 2H-Benzotriazole, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and potential applications. Compared to 5-Bromo-benzotriazole, the methyl group in 2H-Benzotriazole, 5-bromo-2-methyl- provides additional steric and electronic effects, making it more versatile in chemical reactions. Similarly, the bromine atom in 2H-Benzotriazole, 5-bromo-2-methyl- offers different reactivity compared to 2-Methyl-benzotriazole and 4-Methyl-benzotriazole .

Biological Activity

2H-Benzotriazole, 5-bromo-2-methyl- (CAS No. 191230-40-7) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiprotozoal, and potential therapeutic applications, supported by experimental data and case studies.

The molecular formula of 2H-Benzotriazole, 5-bromo-2-methyl- is C₇H₆BrN₃, with a molecular weight of approximately 200.04 g/mol. Its structure features a bromine atom and a methyl group at specific positions, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzotriazole, including 5-bromo-2-methyl-benzotriazole, exhibit significant antimicrobial activity against various pathogens.

  • In vitro Studies : A study reported that several benzotriazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were comparable to standard antibiotics like nitrofurantoin .
CompoundTarget BacteriaMIC (μg/mL)
5-Bromo-2-methyl-benzotriazoleMRSA12.5–25
Benzotriazole DerivativeE. coli32
Benzimidazole DerivativeS. aureus12.5–25

Antiprotozoal Activity

The antiprotozoal efficacy of benzotriazole derivatives has also been explored. For instance, a derivative exhibited dose-dependent growth inhibition against Trypanosoma species:

  • Case Study : At a concentration of 50 μg/mL, the compound reduced the number of epimastigotes by approximately 64% after 72 hours .

Antioxidant Activity

Benzotriazoles are noted for their antioxidant properties as well. They have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

The mechanisms through which 2H-Benzotriazole, 5-bromo-2-methyl- exerts its biological effects are varied:

  • Enzyme Inhibition : Some studies suggest that it acts as an inhibitor of α-glucosidase, which is significant in diabetes management.
  • Ligand Formation : The compound can form stable complexes with transition metals, enhancing catalytic activities in various reactions.
  • Photostabilizing Effects : It has applications in material science due to its ability to stabilize photosensitive materials against degradation.

Synthesis and Evaluation

The synthesis of 5-bromo-2-methyl-benzotriazole typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles to create new derivatives with enhanced biological activity.

Comparative Studies

Comparative studies have shown that while many benzotriazole derivatives possess antimicrobial properties, the introduction of halogen substituents (like bromine) significantly enhances their efficacy against specific pathogens .

Properties

IUPAC Name

5-bromo-2-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDZUYWMDMLDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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